Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-aminomethylthiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s reactivity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
- Methyl 2-(aminomethyl)-1,3-imidazole-4-carboxylate hydrochloride
- Methyl 2-(aminomethyl)-1,3-pyrazole-4-carboxylate hydrochloride
Uniqueness
Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct chemical and biological properties. This sulfur atom can participate in various interactions that are not possible with oxygen or nitrogen atoms found in similar compounds, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C6H9ClN2O2S |
---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H |
InChI Key |
AEHGNBUOHLUHCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.